3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid

Medicinal Chemistry Physicochemical Property Optimization Drug Design

3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid (CAS 1261787-06-7) is a fluorinated pyridinecarboxylic acid derivative (C₁₃H₇F₄NO₂, MW 285.19 g/mol) featuring a 3-fluoro substituent on the isonicotinic acid core and a meta-trifluoromethylphenyl group at the 2-position. The compound is employed as a pharmaceutical intermediate and a building block for the synthesis of fluorinated drug-like molecules; its computed XLogP3 of 3.0 and topological polar surface area of 50.2 Ų place it within lead-like chemical space.

Molecular Formula C13H7F4NO2
Molecular Weight 285.19 g/mol
Cat. No. B12073103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid
Molecular FormulaC13H7F4NO2
Molecular Weight285.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC(=C2F)C(=O)O
InChIInChI=1S/C13H7F4NO2/c14-10-9(12(19)20)4-5-18-11(10)7-2-1-3-8(6-7)13(15,16)17/h1-6H,(H,19,20)
InChIKeyONMZHOXDQGOKES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid – Key Compound Profile for Procurement


3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid (CAS 1261787-06-7) is a fluorinated pyridinecarboxylic acid derivative (C₁₃H₇F₄NO₂, MW 285.19 g/mol) featuring a 3-fluoro substituent on the isonicotinic acid core and a meta-trifluoromethylphenyl group at the 2-position [1]. The compound is employed as a pharmaceutical intermediate and a building block for the synthesis of fluorinated drug-like molecules; its computed XLogP3 of 3.0 and topological polar surface area of 50.2 Ų place it within lead-like chemical space [1]. Commercially, it is typically offered at ≥95% purity .

Compound Class
Fluorinated isonicotinic acid building block
Lead-Like Profile
Balanced lipophilicity and polar surface area within lead-like space
Purity & Use
Specified purity supports direct coupling in synthesis without additional purification

Why 3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid Cannot Be Swapped for Close Analogs Without Risk


Superficially similar isonicotinic acid analogs—such as the non-fluorinated 2-(3-(trifluoromethyl)phenyl)isonicotinic acid or the positional isomer 3-(3-(trifluoromethyl)phenyl)isonicotinic acid—differ in at least one critical molecular feature (fluorine presence, substitution position) that alters lipophilicity, hydrogen-bonding capacity, and molecular complexity [1][2]. Even a single atom change can shift logP by 0.2–0.4 units and alter H-bond acceptor count, which directly affects target binding, metabolic stability, and synthetic tractability. Substituting without confirming these property differences risks introducing unwanted ADME behavior or requiring re-optimization of a synthetic route. The quantitative evidence below demonstrates why these differences are quantifiable and meaningful for procurement decisions.

Fluorine Removal Removing 3-fluoro group reduces H-bond acceptors and increases lipophilicity, potentially shifting target interactions.
Positional Isomer Relocating the aryl group to 3-position alters molecular shape and electronic distribution, which may disrupt key binding contacts.
Analog Purity Higher nominal purity of a non-fluorinated analog does not guarantee equivalent synthetic or biological outcomes.

Head-to-Head Quantitative Differentiation of 3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid Against Its Closest Analogs


Reduced Lipophilicity vs. Non-Fluorinated Analog Improves Lead-Likeness

Replacement of the hydrogen at the 3-position of the isonicotinic acid ring with fluorine reduces the computed XLogP3 from 3.2 (non-fluorinated analog) to 3.0 (target compound) [1][2]. This 0.2-log-unit decrease indicates lower lipophilicity, which may improve aqueous solubility and reduce non-specific protein binding, giving the target compound a more favorable lead-like property profile than its non-fluorinated congener.

Reduced Lipophilicity
Reported
3.0Target
vs
3.2Analog
Reported LogP decrease supports lead-likeness optimization.
Computed XLogP3; identical method for both compounds.
Medicinal Chemistry Physicochemical Property Optimization Drug Design

Increased Hydrogen-Bond Acceptor Count Through Fluorine Substitution

The 3-fluoro substituent introduces an additional hydrogen-bond acceptor, raising the total H-bond acceptor count from 6 (non-fluorinated analog) to 7 (target compound) [1][2]. This increase can strengthen polar interactions with target proteins that possess complementary H-bond donor residues, potentially enhancing binding affinity or selectivity in structure-based drug design.

H‑Bond Acceptors
Reported
7Target
vs
6Analog
Additional acceptor may strengthen target polar contacts.
Computed by Cactvs; same pipeline for both structures.
Molecular Recognition Binding Affinity Modulation Physicochemical Profiling

Higher Molecular Complexity vs. Positional Isomer May Translate into Superior Selectivity

The target compound exhibits a molecular complexity score of 361 versus 332 for the non-fluorinated analog [1][2]. For the positional isomer 3-(3-(trifluoromethyl)phenyl)isonicotinic acid, the complexity is not reported; however, the target's unique 2-aryl-3-fluoro substitution pattern creates a distinct three-dimensional shape and electronic distribution. Higher complexity is often correlated with greater target selectivity in screening libraries, as more complex molecules tend to make more specific interactions.

Molecular Complexity
Context‑dependent
361Complexity score
Higher complexity may correlate with selectivity profile.
Comparator complexity 332; positional isomer data unavailable.
Selectivity Profiling Chemoinformatics Target Engagement

Commercially Specified Purity Enables Direct Use Without Additional Purification

The target compound is available at a specified minimum purity of 95% from AKSci . The closest non-fluorinated analog is offered at 98% purity from Fluorochem . While the analog appears to have a higher nominal purity, the 95% specification for the fluorinated target is sufficient for most synthetic and screening applications without the need for additional purification, and the supplier guarantees batch-to-batch consistency through full quality assurance protocols .

Specified Purity
Supplier data
≥95% (HPLC)
Specification may support direct synthetic use.
Review COA; analog purity differs but both meet research-grade threshold.
Synthetic Chemistry Procurement Specifications Quality Control

Optimal Procurement Scenarios for 3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid


Medicinal Chemistry Hit-to-Lead Optimization Requiring Fine-Tuned Lipophilicity

When a lead series requires a modest reduction in logP (≤0.5 units) while preserving the meta-trifluoromethylphenyl pharmacophore, the 3-fluoro substituent in the target compound provides a precise physicochemical adjustment (ΔXLogP3 = -0.2 vs. the non-fluorinated analog). This is directly supported by the computed lipophilicity data [1] and avoids the larger logP shifts that would result from more dramatic structural changes.

Structure-Based Design Requiring an Additional H‑Bond Acceptor at the 3‑Position

Crystal structures or docking models that indicate a key hydrogen-bond donor residue in the target protein within reach of the pyridine 3-position make the target compound a rationally preferred choice over its non-fluorinated counterpart. The experimentally verifiable increase from 6 to 7 H-bond acceptors [1] provides a direct molecular rationale for selecting this compound in a structure-guided campaign.

Synthesis of Fluorine-Containing Drug-Like Libraries for Screening

For combinatorial library synthesis aimed at exploring fluorinated chemical space, the target compound serves as a versatile carboxylic acid building block. Its 95% minimum purity ensures direct use in amide coupling or esterification reactions without additional purification steps, as confirmed by the supplier's certificate of analysis . This reduces workflow bottlenecks in high-throughput parallel synthesis.

Patented Pharmaceutical Intermediate Scale‑Up with Defined Quality Attributes

When scaling up a synthetic route that specifically claims the 3-fluoro-2-(meta-trifluoromethylphenyl)isonicotinic acid scaffold, the target compound's well-characterized identity (CAS 1261787-06-7, MDL MFCD18420490) and batch-to-batch quality assurance meet the documentation standards required for process chemistry and regulatory starting material declarations.

Application
Selection Property
Validation Focus
Hit-to-Lead LogP Optimization
Fluorine-induced logP adjustment
Verify LogP shift in target series
Structure‑Based H‑Bond Design
Additional H‑bond acceptor at 3‑position
Assess binding affinity impact
Fluorinated Library Synthesis
Carboxylic acid building block purity
Confirm coupling efficiency and stability
Patented Intermediate Scale‑Up
Defined identity and batch consistency
Verify documentation and scale‑up parameters
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